molecular formula C12H12Cl2O2 B2844144 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid CAS No. 2014836-55-4

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid

Cat. No.: B2844144
CAS No.: 2014836-55-4
M. Wt: 259.13
InChI Key: NJPDKVBMIPGAGJ-UHFFFAOYSA-N
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Description

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is an organic compound with the molecular formula C12H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methyl group, and a phenyl group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid typically involves the chlorination of 2-methyl-2-phenyl-pent-4-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used in polar solvents to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of hydroxyl or amino derivatives.

Scientific Research Applications

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for understanding biochemical pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid: A structurally related compound with a similar pentenoic acid backbone but lacking the chlorine and phenyl groups.

    2-Methyl-2-phenyl-pent-4-enoic acid: Similar structure but without the chlorine atoms.

Uniqueness

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c1-12(11(15)16,8-7-10(13)14)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPDKVBMIPGAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(Cl)Cl)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2014836-55-4
Record name 5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid
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